2-(3-Methoxycarbonylphenyl)-5-methoxybenzoic acid
Description
2-(3-Methoxycarbonylphenyl)-5-methoxybenzoic acid is a substituted benzoic acid derivative featuring a methoxy group at the 5-position and a 3-methoxycarbonylphenyl substituent at the 2-position. This compound is primarily utilized in organic synthesis and pharmaceutical research. Its synthesis involves intermediates such as methyl-3-[4-[2-(benzyloxyamino)-2-oxo-ethyl]-3-(3-methoxycarbonylphenyl)-1H-pyrazol-5-yl]benzoate, treated with BBr₃ under controlled conditions . The methoxycarbonyl group enhances its reactivity in esterification and hydrolysis reactions, while the dual methoxy substituents influence its solubility and electronic properties. Safety data indicate it poses moderate toxicity risks (oral, dermal) and requires careful handling to avoid respiratory or ocular irritation .
Properties
IUPAC Name |
5-methoxy-2-(3-methoxycarbonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-12-6-7-13(14(9-12)15(17)18)10-4-3-5-11(8-10)16(19)21-2/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWJEFGRDMFZDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690684 | |
| Record name | 4-Methoxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261955-01-4 | |
| Record name | [1,1′-Biphenyl]-2,3′-dicarboxylic acid, 4-methoxy-, 3′-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261955-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxycarbonylphenyl)-5-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the esterification of 3-methoxycarbonylphenylboronic acid followed by a Suzuki-Miyaura coupling reaction. The reaction conditions typically involve the use of a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of recyclable catalysts and solvents is also common to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methoxycarbonylphenyl)-5-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron(III) chloride (FeCl3) are used for halogenation or nitration reactions.
Major Products:
Oxidation: Quinones or carboxylic acids with additional oxygen functionalities.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic effects, particularly in:
- Anti-inflammatory Properties : Studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
Organic Synthesis
2-(3-Methoxycarbonylphenyl)-5-methoxybenzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties or activities.
Biological Studies
The compound is utilized in biological research to understand its mechanism of action:
- Enzyme Interaction : It interacts with specific molecular targets such as enzymes or receptors, influencing biological activity through inhibition or modulation of signaling pathways.
- Neuroprotective Effects : Studies have shown that certain derivatives may protect neuronal cells from damage induced by neurotoxins, highlighting their potential in treating neurodegenerative diseases .
Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | References |
|---|---|---|---|
| This compound | Anti-inflammatory | 4.249 | |
| Ligustrazine Derivative | Neuroprotective | 5.828 | |
| Bisantrene | Antitumor | Varies |
Case Study 1: Neuroprotection
A study investigated the neuroprotective effects of ligustrazine-benzoic acid derivatives on PC12 cells exposed to cobalt chloride. The results indicated that these compounds significantly reduced cell death compared to controls, suggesting a promising avenue for developing neuroprotective drugs .
Case Study 2: Anticancer Activity
Research on the anticancer properties of this compound derivatives demonstrated significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the benzene ring enhanced potency against tumor cells .
Mechanism of Action
The mechanism of action of 2-(3-Methoxycarbonylphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Comparisons
Electronic Effects: The methoxycarbonyl group in the target compound increases electron-withdrawing character, enhancing its reactivity in nucleophilic acyl substitution compared to 2-(phenylthio)-5-methoxybenzoic acid, where the phenylthio group provides steric bulk but less electronic activation . Difluoromethoxy substituents (as in 2-amino-4-(difluoromethoxy)-5-methoxybenzoic acid) significantly lower pKa values due to strong electron-withdrawing effects, making this analogue more acidic than the target compound .
Biological Activity: 4-Substituted 2-benzamido analogues exhibit marked antitumor activity (IC₅₀ values <10 µM in MCF-7 and A-549 cell lines), attributed to the 3-chloropropoxy group’s ability to disrupt microtubule assembly.
Synthetic Utility :
- The phenylthio derivative (Compound 44) demonstrates superior regioselectivity in copper-catalyzed C–S bond formation, whereas the target compound’s methoxycarbonyl group favors ester hydrolysis and subsequent carboxylate intermediate generation .
Biological Activity
2-(3-Methoxycarbonylphenyl)-5-methoxybenzoic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antiproliferative, antioxidant, and antibacterial activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a methoxycarbonyl group and a methoxy group attached to a benzoic acid framework, which is significant for its biological activity.
1. Antiproliferative Activity
Antiproliferative activity refers to the ability of a substance to inhibit cell growth and proliferation, particularly in cancer cells. Various studies have assessed the efficacy of this compound against different cancer cell lines.
- Case Study Findings:
- In vitro studies demonstrated that the compound exhibits significant antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from 1.2 µM to 5.3 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 3.1 | Doxorubicin | 0.5 |
| HCT116 | 4.4 | Etoposide | 2.0 |
| HeLa | 5.0 | - | - |
2. Antioxidant Activity
Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer. The compound has shown promising antioxidant properties.
- Research Findings:
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| This compound | 85 | 90 |
| Butylated Hydroxytoluene (BHT) | 75 | 80 |
3. Antibacterial Activity
The antibacterial properties of the compound have also been investigated, particularly against Gram-positive bacteria.
- Case Study Findings:
Table 3: Antibacterial Activity
| Bacterial Strain | MIC (µM) | Standard Antibiotic | MIC (µM) |
|---|---|---|---|
| Enterococcus faecalis | 8 | Vancomycin | 16 |
| Staphylococcus aureus | 16 | Methicillin | 32 |
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that its antiproliferative action may be linked to the induction of apoptosis in cancer cells and the inhibition of key signaling pathways involved in cell proliferation. Additionally, its antioxidant properties may arise from its ability to donate electrons and neutralize free radicals.
Q & A
Basic: What are the common synthetic routes for 2-(3-Methoxycarbonylphenyl)-5-methoxybenzoic acid, and what catalysts are typically employed?
Answer:
The compound is synthesized via multi-step reactions involving functional group transformations. Key methods include:
- Friedel-Crafts acylation : 5-Methoxybenzoic acid reacts with acetyl chloride or analogous reagents in the presence of AlCl₃ to introduce the methoxycarbonyl group .
- Cross-coupling reactions : Palladium (Pd) or nickel (Ni) catalysts facilitate aryl-aryl bond formation, particularly in halogenated intermediates. Solvents like DMF or DCM are critical for reaction efficiency .
- Purification : Recrystallization or column chromatography ensures high-purity yields, especially when byproducts arise from competing substitution pathways .
Basic: Which functional groups in this compound influence its reactivity, and how do they contribute to its chemical behavior?
Answer:
The methoxy (-OCH₃) and methoxycarbonyl (-COOCH₃) groups dominate reactivity:
- Methoxy group : Electron-donating effects activate the benzene ring for electrophilic substitution (e.g., nitration), directing reactions to specific positions .
- Methoxycarbonyl group : Electron-withdrawing properties stabilize intermediates in nucleophilic acyl substitution, enabling ester hydrolysis or amidation under acidic/basic conditions .
- Combined effects create regioselectivity challenges, requiring careful optimization in multi-step syntheses .
Advanced: How can researchers optimize the yield of this compound in multi-step syntheses involving palladium catalysts?
Answer:
Optimization strategies include:
- Catalyst loading : Reduce Pd catalyst to 1–2 mol% to minimize cost and metal contamination while maintaining turnover .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require switching to DCM for solubility in later steps .
- Temperature control : Stepwise heating (e.g., 60–80°C for coupling, room temperature for hydrolysis) balances reaction efficiency and side-product formation .
- In-situ monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times dynamically .
Advanced: What analytical techniques are critical for resolving structural ambiguities, especially when similar derivatives co-elute in HPLC?
Answer:
- Tandem Mass Spectrometry (MS/MS) : Fragmentation patterns distinguish isomers by comparing unique ion peaks (e.g., m/z ratios of decarboxylated vs. hydrolyzed products) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions; correlations between methoxy protons and adjacent carbons confirm substitution patterns .
- X-ray crystallography : Definitive structural elucidation for crystalline derivatives, though limited by sample purity .
Advanced: How does the compound's potential COX inhibition mechanism compare to mefenamic acid, and what experimental approaches validate this?
Answer:
- Mechanistic hypothesis : Like mefenamic acid, the compound may inhibit COX-1/2 enzymes by competitively binding to the arachidonic acid pocket, reducing prostaglandin synthesis .
- Validation methods :
- In vitro assays : Measure IC₅₀ values using recombinant COX-1/2 enzymes and a colorimetric substrate (e.g., TMPD) .
- Molecular docking : Compare binding poses and interaction energies (e.g., hydrogen bonding with Tyr-385/Ser-530) using software like AutoDock .
- In vivo models : Assess anti-inflammatory activity in rodent carrageenan-induced edema assays .
Basic: What safety precautions are necessary when handling this compound during laboratory synthesis?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhaling dust or vapors, especially during solvent evaporation .
- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .
- Storage : Keep in airtight containers at room temperature, away from oxidizing agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
